2-(Dimethylamino)ethyl methacrylate (DMAEMA, CAS: 2867-47-2) is a dual-functional monomer featuring a polymerizable methacrylate group and a protonatable tertiary amine. In industrial and academic procurement, it is primarily sourced as a precursor for synthesizing stimuli-responsive polymers, specifically poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). This resulting polyelectrolyte exhibits both pH-responsive and thermo-responsive (Lower Critical Solution Temperature, LCST) behaviors in aqueous media [1]. Beyond smart hydrogels, DMAEMA is a critical building block for non-viral gene delivery vectors, water treatment flocculants, and functionalized surface coatings, favored for its ability to impart switchable cationic charges and tunable hydrophilicity.
Substituting DMAEMA with generic methacrylates (like methyl methacrylate, MMA) completely eliminates the pH- and thermo-responsive properties required for smart materials. Attempting to substitute it with closely related amino-methacrylates, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), fundamentally alters the material's operational window; DEAEMA is significantly more hydrophobic, causing its derivative polymers to precipitate out of solution at physiological pH rather than maintaining a useful, tunable LCST [1]. Furthermore, replacing DMAEMA with methacrylamides like DMAPMA changes the hydrolytic degradation profile, removing the ester-cleavage degradability that is often required for transient biomedical applications.
DMAEMA and DEAEMA are both tertiary amine methacrylates, but their differing hydrophobicities drastically alter their phase separation behaviors. The pKa of the DMAEMA monomer is 8.3 (homopolymer ~7.4), allowing PDMAEMA to maintain tunable Lower Critical Solution Temperature (LCST) behavior across a broad, physiologically relevant pH range [1]. In contrast, DEAEMA (monomer pKa 8.8, homopolymer ~7.5) is significantly more hydrophobic. Consequently, PDEAEMA simply precipitates and becomes insoluble at pH > 8 rather than exhibiting useful LCST transitions [2].
| Evidence Dimension | Aqueous solubility and LCST window |
| Target Compound Data | DMAEMA (Soluble with tunable LCST at physiological pH) |
| Comparator Or Baseline | DEAEMA (Insoluble/precipitates at pH > 8) |
| Quantified Difference | DMAEMA maintains hydration and LCST transition; DEAEMA loses solubility entirely in mildly basic media |
| Conditions | Aqueous solution, pH 7.4 - 8.0 |
For biomedical hydrogels and drug delivery systems operating near pH 7.4, DMAEMA is the required precursor to ensure the polymer remains responsive rather than permanently precipitating.
When polymerized into a cationic polyelectrolyte, PDMAEMA serves as a highly effective non-viral gene delivery vector with a vastly superior safety profile compared to the industry standard, Polyethylenimine (PEI). At a concentration of 30 μg/mL, cells treated with PDMAEMA maintain approximately 71-85% viability, whereas treatment with 25 kDa PEI plunges cell viability to roughly 30%[1].
| Evidence Dimension | In vitro cell viability |
| Target Compound Data | PDMAEMA (~71-85% viability at 30 μg/mL) |
| Comparator Or Baseline | PEI 25 kDa (~30% viability at 30 μg/mL) |
| Quantified Difference | >40-55% absolute increase in cell survival |
| Conditions | HEK-293 / 293T cell lines, 30 μg/mL polymer concentration |
Biopharmaceutical developers should procure DMAEMA to synthesize low-toxicity transfection agents, avoiding the severe necrotic effects associated with legacy PEI benchmarks.
The ester linkage in DMAEMA provides a mechanism for hydrolytic degradation under strongly basic conditions, which is advantageous for biodegradable transient coatings or vectors but limits its use in extreme alkaline environments. In contrast, its methacrylamide analog, DMAPMA, resists hydrolysis even at pH 14 [1].
| Evidence Dimension | Hydrolytic stability at high pH |
| Target Compound Data | DMAEMA (Ester bond susceptible to hydrolysis at high pH, forming methacrylic acid) |
| Comparator Or Baseline | DMAPMA (Amide bond remains stable up to pH 14) |
| Quantified Difference | Complete stability (DMAPMA) vs progressive hydrolysis (DMAEMA) under highly alkaline conditions |
| Conditions | Aqueous solution, elevated pH (>9 to 14) |
Procurement teams must specify DMAEMA when physiological degradability is desired, but must substitute with DMAPMA for formulations exposed to harsh alkaline industrial conditions.
Due to its favorable pKa and broad LCST window at physiological pH, DMAEMA is the optimal monomer for developing temperature- and pH-responsive hydrogels for targeted drug delivery, whereas DEAEMA would prematurely precipitate [1].
DMAEMA is highly prioritized over PEI benchmarks for synthesizing cationic gene transfection agents, as the resulting PDMAEMA condenses DNA efficiently while drastically reducing cytotoxicity in host cells [2].
Because of its ester linkage, DMAEMA is selected over methacrylamide analogs (like DMAPMA) when designing transient, self-polishing, or biodegradable coatings that require controlled hydrolytic degradation over time [3].
Irritant